molecular formula C21H23N3O2 B11310692 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-3-propoxybenzamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-3-propoxybenzamide

Cat. No.: B11310692
M. Wt: 349.4 g/mol
InChI Key: QKHVBMIXBBISLI-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like concentrated hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperature and pH conditions to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE include other pyrazole derivatives such as:

  • 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid
  • 4-(4-Methylphenyl)-1H-pyrazole-3,5-diamine
  • 1-(4-Methylphenyl)-3-(propoxy)-1H-pyrazole

Uniqueness

What sets N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-3-PROPOXYBENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxybenzamide group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological assays .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C21H23N3O2/c1-3-13-26-19-6-4-5-18(14-19)21(25)23-20-11-12-22-24(20)15-17-9-7-16(2)8-10-17/h4-12,14H,3,13,15H2,1-2H3,(H,23,25)

InChI Key

QKHVBMIXBBISLI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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